1-(2-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(2-ethoxyphenyl)urea is a synthetic compound that belongs to the class of urea derivatives. Its molecular formula is with a molecular weight of approximately 394.354 g/mol. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the field of medicinal chemistry.
1-(2-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(2-ethoxyphenyl)urea can be classified as:
The synthesis of 1-(2-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(2-ethoxyphenyl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Technical details such as reaction conditions (temperature, solvents, catalysts) and yields are typically documented in synthetic methodology papers .
The molecular structure of 1-(2-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(2-ethoxyphenyl)urea can be represented using various structural formulas:
InChI=1S/C18H17F3N4O3/c19-18(20,21)15-8-12(10-1-2-10)24-16(25-15)5-6-22-17(26)23-11-3-4-13-14(7-11)28-9-27-13/h3-4,7-8,10H,1-2,5-6,9H2,(H2,22,23,26)
This structure indicates the presence of multiple functional groups that contribute to its chemical properties and potential biological activity .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 394.354 g/mol |
Canonical SMILES | C1CC1C2=CC(=NC(=N2)CCNC(=O)NC3=CC4=C(C=C3)OCO4)C(F)(F)F |
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for understanding how the compound might behave in biological systems or during synthetic processes .
The mechanism of action for 1-(2-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(2-ethoxyphenyl)urea is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors related to disease pathways.
Potential mechanisms include:
Data supporting these mechanisms often come from pharmacological studies and biochemical assays .
The physical properties of 1-(2-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(2-ethoxyphenyl)urea include:
Chemical properties include:
Thermal stability and reactivity data are often determined through differential scanning calorimetry or thermogravimetric analysis during research studies .
1-(2-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(2-ethoxyphenyl)urea has potential applications in:
This compound represents a valuable tool for researchers exploring novel therapeutic avenues in medicinal chemistry .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2